molecular formula C11H12O4 B13068120 5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one

5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one

Cat. No.: B13068120
M. Wt: 208.21 g/mol
InChI Key: BFCHRBOGBZJPCP-UHFFFAOYSA-N
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Description

5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is a bicyclic ketone derivative featuring a tetrahydrobenzofuran core substituted with a 2-methoxyacetyl group at the 5-position. This compound is synthesized via a thermal condensation reaction between 5-(2-Methoxyacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione and (4-methoxyphenyl)methanol in toluene at 80°C for 24 hours, yielding a 44% crude product after column chromatography .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-(2-methoxyacetyl)-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C11H12O4/c1-14-6-9(12)7-2-3-10-8(11(7)13)4-5-15-10/h4-5,7H,2-3,6H2,1H3

InChI Key

BFCHRBOGBZJPCP-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1CCC2=C(C1=O)C=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the condensation of 5-chloro-2-nitroaniline with thiophenol under alkaline conditions to obtain 2-nitro-5-thiophenyl aniline. This intermediate is then reacted with an acylating agent, such as 2-methoxyacetyl chloride, to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous materials and waste production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated compound.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydrobenzofuranone scaffold is a versatile framework in medicinal and synthetic chemistry. Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and applications.

Structural and Molecular Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one 5-(2-Methoxyacetyl) Likely C₁₂H₁₄O₄ ~222.2 (estimated) Not provided Synthetic intermediate; 44% yield
2-Methyl-6,7-dihydro-5H-1-benzofuran-4-one 2-Methyl C₉H₁₀O₂ 150.18 50615-16-2 Industrial use; handled with safety precautions
5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one 5,5-Dimethyl C₁₀H₁₂O₂ 164.20 881190-07-4 Lab-scale scaffold; ≥95% purity
6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde 6,6-Dimethyl; fused imidazole C₁₀H₁₄N₂O 178.23 Not provided Research chemical; supplier-dependent availability
5-Acetyl-4,5,6,7-tetrahydro-1-benzofuran-4-one 5-Acetyl C₁₀H₁₀O₃ 178.19 1050885-00-1 Intermediate for heterocyclic synthesis

Key Differences and Trends

Methyl vs. Acetyl Groups: The 2-methyl derivative (CAS 50615-16-2) is less polar and more lipophilic, favoring industrial applications, while acetylated analogs (e.g., 5-acetyl-) are more reactive in condensation reactions .

Synthetic Utility :

  • The 5,5-dimethyl derivative (CAS 881190-07-4) is marketed as a "versatile small molecule scaffold" with high purity, suggesting its use in drug discovery .
  • In contrast, the target compound’s lower yield (44%) and lack of commercial availability indicate it may be a niche intermediate .

Safety and Handling :

  • The 2-methyl derivative requires strict safety protocols (e.g., physician consultation upon exposure), whereas safety data for the target compound are unspecified .

Research Findings

  • Reactivity: Methoxyacetyl-substituted tetrahydrobenzofuranones are understudied compared to acetylated analogs. highlights their synthesis via thermal condensation, but further functionalization studies are absent.

Biological Activity

5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one (CAS Number: 1523019-25-1) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of 5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is C11H12O4C_{11}H_{12}O_{4}, with a molecular weight of 208.21 g/mol. The structure consists of a benzofuran core modified with a methoxyacetyl group, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the benzofuran structure. For instance, derivatives have shown significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for some related compounds were reported as low as 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored in various cell lines. In vitro studies demonstrated that certain derivatives exhibited antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For example, IC50 values for related compounds ranged from 226 µg/mL to 242.52 µg/mL in these studies .

The biological activity of 5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this benzofuran derivative have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production and is a target for skin whitening agents .
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

StudyBiological ActivityFindings
Study AAntimicrobialDemonstrated significant antibacterial activity against MRSA strains with MIC values <100 µg/mL.
Study BAntiproliferativeShowed IC50 values for HeLa cells at 226 µg/mL indicating potential for development as an anticancer agent.
Study CTyrosinase InhibitionIdentified as a competitive inhibitor with potential applications in cosmetic formulations aimed at skin lightening.

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